molecular formula C14H24BN3O4S B1429275 (4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid CAS No. 486422-69-9

(4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid

Cat. No. B1429275
M. Wt: 341.2 g/mol
InChI Key: SSVLGTJIZOQWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid” is a research-use-only product . It has a CAS number of 486422-69-9 and a molecular formula of C14H24BN3O4S . It is part of the heterocyclic building blocks, piperazines, organometallic reagents, organoboron, organic building blocks, sulfamides, amines, and benzene compounds .


Molecular Structure Analysis

The molecular weight of this compound is 341.23 . The compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a sulfamoyl group linked to a 4-methylpiperazin-1-yl propyl group .


Physical And Chemical Properties Analysis

The compound is stored sealed in dry conditions at 2-8°C . Unfortunately, other specific physical and chemical properties are not available from the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Boronic acids, including the specified compound, have been extensively studied for their therapeutic potential. They play a significant role in structure-based drug discovery, especially as carbonic anhydrase inhibitors (CAIs). These inhibitors have applications in treating conditions like edema, glaucoma, seizures, obesity, cancer, and infectious diseases. The design and discovery of boronic acid drugs leverage their ability to form stable complexes with biomolecules, potentially enhancing drug potency or improving pharmacokinetic profiles. Notable successes include the approval of boronic acid-based drugs by regulatory agencies for various therapeutic uses (Supuran, 2017; Plescia & Moitessier, 2020).

Environmental Science

In environmental applications, boronic acids have been investigated for their ability to remove boron from water sources, particularly in the context of seawater desalination. This research is crucial for producing drinking water that meets health standards regarding boron content. Studies have shown that boronic acids and their derivatives can effectively reduce boron levels in desalination processes, thereby mitigating potential health risks associated with boron ingestion (Tu, Nghiem, & Chivas, 2010).

Material Science

Boronic acids are also valuable in the development of organic light-emitting diodes (OLEDs) and biosensors. For instance, boronic acid-based materials have emerged as platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Their unique properties, such as the ability to form boronate esters with diols, make them suitable for detecting sugars and other analytes in various settings. This versatility highlights the potential of boronic acids, including the specified compound, in creating advanced materials and devices for electronics and diagnostics (Squeo & Pasini, 2020; Wang et al., 2014).

properties

IUPAC Name

[4-[3-(4-methylpiperazin-1-yl)propylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O4S/c1-17-9-11-18(12-10-17)8-2-7-16-23(21,22)14-5-3-13(4-6-14)15(19)20/h3-6,16,19-20H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVLGTJIZOQWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141410
Record name Boronic acid, [4-[[[3-(4-methyl-1-piperazinyl)propyl]amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid

CAS RN

486422-69-9
Record name Boronic acid, [4-[[[3-(4-methyl-1-piperazinyl)propyl]amino]sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486422-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [4-[[[3-(4-methyl-1-piperazinyl)propyl]amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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